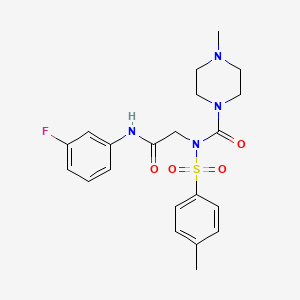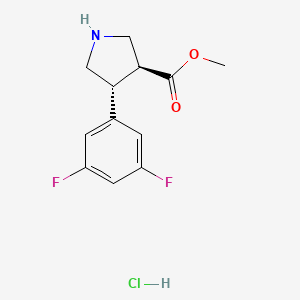
(Z)-3-Methyl-2,4-pentadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Methyl-2,4-pentadienoic acid, also known as geranic acid, is a natural organic compound that is commonly found in plants and fruits. It is a member of the terpenoid family and is often used in the fragrance and flavor industries. Geranic acid has been studied extensively for its potential therapeutic applications due to its unique chemical properties.
科学的研究の応用
Synthesis and Biological Effects
- (Z)-3-Methyl-2,4-pentadienoic acid analogs have been synthesized and studied for their biological activities in various bioassays. Most analogs were found to be less active than the natural hormone, abscisic acid (ABA), with a few exceptions showing high ABA-like activity (Bittner et al., 1977).
Photochemical Reactions and Isomerization
- The compound has been studied in the context of photochemical reactions, where Lewis and Broensted acids were found to influence the photoisomerization of conjugated dienoic esters, including (Z)-3-Methyl-2,4-pentadienoic acid (Lewis et al., 1986).
Oxidative Photocatalysis
- In the field of photocatalysis, methyl viologen was used to facilitate the cation-radical-induced dimerization of 2,4-dimethyl-1,3-pentadiene on irradiated titanium dioxide suspensions, which is relevant to the study of (Z)-3-Methyl-2,4-pentadienoic acid (Muzyka & Fox, 1991).
Geometry of Pentadienyl Anions
- Studies on the geometry of pentadienyl anions in solution and solid state, which are related to (Z)-3-Methyl-2,4-pentadienoic acid, have been conducted to understand the configurational analysis and the medium effect on the structure (Yasuda et al., 1981).
Polymerization and Monomer Structure
- Research has been done on the polymerization of 3-methyl-1,3-pentadiene, related to (Z)-3-Methyl-2,4-pentadienoic acid, with different systems leading to polymers of varying tacticity. The study highlights the influence of monomer structure on polymerization stereoselectivity (Ricci et al., 2009).
Synthesis from Aldehydes
- The synthesis of 3-methyl-5-(hetaryl)-2,4-pentadienoic acids from aldehydes has been studied, expanding the understanding of the synthesis routes and potential applications of (Z)-3-Methyl-2,4-pentadienoic acid (Kuchkova, 1991).
Inhibition of Mycolic Acid Biosynthesis
- Research into the synthesis of analogs of (Z)-3-Methyl-2,4-pentadienoic acid has led to the development of possible inhibitors of mycolic acid biosynthesis, which is significant in the context of antimicrobial research (Hartmann et al., 1994).
Conversion to Xanthoxin Acid
- Studies on the metabolism of (Z)-3-Methyl-2,4-pentadienoic acid analogs by Cercospora cruenta, a fungus producing abscisic acid, revealed its conversion to xanthoxin acid, providing insights into biochemical pathways (Oritani & Yamashita, 1985).
Absolute Configuration of Phaseic and Dihydrophaseic Acids
- Research on the absolute configuration of phaseic and dihydrophaseic acids, which relate to the structure of (Z)-3-Methyl-2,4-pentadienoic acid, has been conducted to understand the stereochemistry and conformation of these compounds (Milborrow, 1975).
Lewis Acid Catalysis in Diels-Alder Reactions
- Studies on the effects of Lewis acid catalysis on Diels-Alder reactions involving (Z)-3-Methyl-2,4-pentadienoic acid and its analogs have been performed to understand reaction mechanisms and selectivity (Sbai et al., 1997).
Late-stage Introduction of Side Chains
- Research on the introduction of the 3-methyl-2 Z, 4-pentadien-1-yl side chain in late-stage synthesis has been explored, showing its application in the synthesis of various natural products (Chaudhury et al., 2016).
Plant Growth Inhibitory Activities
- The synthesis and study of the plant growth inhibitory activities of (Z)-3-Methyl-2,4-pentadienoic acid analogs have been carried out, providing insights into their potential agricultural applications (Oritani & Yamashita, 1983).
特性
IUPAC Name |
(2Z)-3-methylpenta-2,4-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h3-4H,1H2,2H3,(H,7,8)/b5-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQIIPLNNNGNEB-PLNGDYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30288-18-7 |
Source


|
| Record name | (2Z)-3-methylpenta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)
![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)



![N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374820.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)
![diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374823.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)

